Ethyl 6-aminobenzofuran-2-carboxylate
Description
Overview of the Benzofuran (B130515) Scaffold in Medicinal Chemistry
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.net This heterocyclic system is present in many clinically approved drugs and is known to exhibit pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. researchgate.net The versatility of the benzofuran ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. This adaptability has made it an attractive target for the development of new therapeutic agents.
The biological significance of benzofuran derivatives is vast. For instance, some have been investigated for their potential in treating neurodegenerative diseases, while others have shown promise as cardiovascular agents. researchgate.net The ability of the benzofuran nucleus to interact with various biological targets underscores its importance in drug discovery and development.
Significance of Aminobenzofuran Derivatives in Chemical and Biological Research
The introduction of an amino group to the benzofuran scaffold gives rise to aminobenzofuran derivatives, a class of compounds with enhanced chemical reactivity and distinct biological profiles. The position of the amino group on the benzofuran ring significantly influences the molecule's properties and its potential applications.
Aminobenzofurans are valuable intermediates in organic synthesis, providing a reactive handle for further functionalization and the construction of more complex molecular architectures. nih.gov In the realm of medicinal chemistry, various aminobenzofuran derivatives have been explored for their therapeutic potential. For example, certain 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Furthermore, 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the potential treatment of Alzheimer's disease. researchgate.net
The research into different isomers of aminobenzofuran highlights the importance of this structural motif in the development of novel bioactive compounds.
Scope and Research Focus on Ethyl 6-aminobenzofuran-2-carboxylate
While extensive, peer-reviewed studies specifically detailing the biological activities or direct therapeutic applications of this compound are limited in the public domain, its primary role appears to be that of a chemical intermediate. Its structural features, namely the reactive amino group and the ethyl ester, make it a versatile building block for the synthesis of more elaborate molecules.
The synthesis of related compounds, such as ethyl 5-aminobenzofuran-2-carboxylate, is often achieved through the reduction of the corresponding nitro compound. A plausible synthetic route for this compound would therefore involve the reduction of a 6-nitrobenzofuran (B3273030) precursor. google.com
The primary research focus for this compound is likely within the context of synthetic chemistry, where it can be utilized to generate libraries of novel benzofuran derivatives for screening in drug discovery programs. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the molecular diversity that can be achieved.
Below is a table summarizing some of the physicochemical properties of this compound, as available from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 51834-63-6 |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2,12H2,1H3 |
InChI Key |
AQPLYOIWZAIPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Aminobenzofuran 2 Carboxylate
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of ethyl 6-aminobenzofuran-2-carboxylate reveals several logical disconnections to identify potential starting materials. The primary disconnection breaks the C-N bond of the amino group, suggesting a nitro-substituted benzofuran (B130515) as a direct precursor. This leads to ethyl 6-nitrobenzofuran-2-carboxylate, a key intermediate. Further deconstruction of this intermediate points towards simpler, commercially available starting materials. The benzofuran ring itself can be retrosynthetically disconnected into a substituted salicylaldehyde (B1680747) and a two-carbon unit, typically derived from an acetate (B1210297) derivative. This strategic analysis forms the basis for the synthetic routes discussed below.
Established Synthetic Routes and Reaction Pathways
The synthesis of the target compound is typically achieved through a sequence of reactions that first construct the benzofuran ring system and then introduce the amino group at the 6-position.
Synthesis from Substituted Salicylaldehyde Derivatives
A common and effective method for constructing the benzofuran-2-carboxylate core involves the reaction of a suitably substituted salicylaldehyde with an ethyl haloacetate. nih.govresearchgate.netnih.gov Specifically, to obtain the 6-substituted pattern, a 4-substituted salicylaldehyde is required. The reaction between the salicylaldehyde derivative and ethyl bromoacetate (B1195939) proceeds in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). nih.gov This reaction is typically heated under reflux to facilitate the condensation and subsequent cyclization to form the ethyl benzofuran-2-carboxylate. nih.gov
Utilization of Ethyl Bromoacetate and Related Halogenated Esters
Ethyl bromoacetate serves as a crucial C2-synthon in the formation of the benzofuran-2-carboxylate ester. nih.gov Its reaction with a salicylaldehyde derivative is a classic example of the Perkin reaction or a related condensation-cyclization sequence. nih.govresearchgate.net The halide atom in ethyl bromoacetate or ethyl chloroacetate (B1199739) makes the α-carbon susceptible to nucleophilic attack by the phenoxide ion generated from the salicylaldehyde in the presence of a base. This is followed by an intramolecular aldol-type condensation and dehydration to yield the furan (B31954) ring.
Nitro Group Reduction for Amino Functionality Introduction
The most common strategy to introduce the amino group at the 6-position is through the reduction of a precursor, ethyl 6-nitrobenzofuran-2-carboxylate. This nitro compound is synthesized from the corresponding 4-nitrosalicylaldehyde. The subsequent reduction of the nitro group is a critical step and can be achieved through various methods.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. This method is often preferred due to its clean reaction profile and high yields.
Besides catalytic hydrogenation, other chemical reducing agents can be employed to convert the nitro group to an amine. These methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄). The choice of the reductive technique can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.
Novel and Green Synthetic Approaches
The synthesis of aminobenzofuran esters has benefited significantly from the development of green and efficient protocols. These methods aim to reduce waste, avoid harsh conditions, and minimize the use of toxic reagents, particularly heavy metals.
One-Pot Reaction Sequences
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, represent a highly efficient and sustainable approach. A notable example is the transition-metal-free, one-pot synthesis of various substituted 3-aminobenzofuran-2-carboxylates. mdpi.com This method involves the reaction of substituted 2-fluorobenzonitriles with α-keto esters in the presence of a base at room temperature. The process proceeds via a Smiles rearrangement and demonstrates high reaction efficiency and a broad substrate scope. mdpi.com For instance, the reaction using cesium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO) yields a variety of functionalized benzofurans in good to excellent yields. mdpi.com This strategy's mild conditions and operational simplicity make it a valuable green alternative to traditional multi-step methods. mdpi.com
Transition-Metal-Free Synthetic Protocols
Avoiding transition metals is a key goal in green chemistry to prevent metal contamination in the final products and reduce environmental impact. An effective transition-metal-free method for synthesizing benzofurans involves the use of O-aryl carbamates as starting materials. nih.gov This protocol utilizes a directed ortho-lithiation reaction, followed by alkynylation and an in-situ alkaline hydrolysis of the carbamate (B1207046) group. The resulting phenoxide intermediate undergoes spontaneous intramolecular cyclization to form the benzofuran ring. nih.gov This approach is significant as it provides regioselective access to halo-functionalized benzofurans, which are versatile precursors for further chemical modifications. nih.gov
Another powerful transition-metal-free protocol involves a one-pot reaction between 2-fluorobenzonitriles and compounds with active methylene (B1212753) groups, such as propionic acid derivatives, using cesium carbonate in DMSO. mdpi.com This method successfully yields various substituted ethyl 3-aminobenzofuran-2-carboxylates, including those with chloro and nitro groups on the benzene (B151609) ring, with yields reaching up to 90%. mdpi.com
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone of benzofuran synthesis, where a linear precursor is induced to form the heterocyclic ring system. A novel and efficient strategy is the Scandium(III) triflate (Sc(OTf)₃)-mediated formal [4+1] cycloaddition. nih.gov In this approach, ortho-quinone methides, generated in situ from o-hydroxybenzhydryl alcohols, react with isocyanides. nih.govnih.gov The isocyanide acts as a one-carbon component, attacking the o-QM intermediate, which is followed by an intramolecular cyclization to construct the 2-aminobenzofuran scaffold. nih.gov This reaction is notable for its mild conditions, high yields (up to 93%), and rapid reaction times, often completing within 30 minutes at 0 °C. nih.gov
Optimization of Reaction Conditions and Yield
Achieving high efficiency and yield in the synthesis of This compound and its analogs is critically dependent on the careful optimization of reaction parameters, primarily the choice of solvent and catalyst.
Solvent Effects on Reaction Efficiency
The solvent plays a crucial role in influencing reaction rates, yields, and even the reaction pathway. In the Sc(OTf)₃-mediated [4+1] cycloaddition for synthesizing 2-aminobenzofurans, a screening of various solvents revealed significant differences in efficiency. nih.gov While the reaction proceeded in dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (MeCN), toluene (B28343) was identified as the optimal solvent, providing a substantially higher yield. nih.gov Similarly, in the transition-metal-free synthesis of halobenzofurans, a base-mediated hydrolysis and cyclization step was tested in several solvents. nih.gov The reaction showed no conversion in ethanol (EtOH) or acetonitrile, but proceeded to completion in dimethyl sulfoxide (DMSO) at elevated temperatures. nih.gov
Catalyst Selection and Loading
The choice of catalyst and its concentration (loading) are paramount for optimizing synthetic routes. In the [4+1] cycloaddition synthesis of 2-aminobenzofurans, various Lewis acid promoters were tested. nih.gov While BF₃·Et₂O and InCl₃ showed some activity, Sc(OTf)₃ proved to be the most effective catalyst. Further optimization revealed that increasing the catalyst loading from 0.5 equivalents to 1.0 equivalent significantly improved the product yield from 53% to 75%. nih.gov
In palladium-catalyzed C-H arylation reactions on the benzofuran core, additives can act as co-catalysts or promoters. mdpi.com A study on the arylation of an N-(quinolin-8-yl)benzofuran-2-carboxamide showed that while the reaction proceeds with just a palladium catalyst and a silver-based oxidant, the addition of sodium acetate (NaOAc) as an additive dramatically increased the yield from 65% to 78%. mdpi.com
Unveiling the Synthetic Pathway to this compound: Focus on Temperature and Pressure Parameters
The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, involves multi-step chemical transformations where precise control of reaction conditions, particularly temperature and pressure, is paramount for achieving optimal yields and purity. While a definitive, standardized protocol with explicit temperature and pressure parameters for every conceivable synthetic route is not universally documented, analysis of related benzofuran syntheses provides critical insights into the operational windows for these crucial variables.
A common strategy for constructing the benzofuran ring system, a core component of the target molecule, involves the reaction of a substituted phenol (B47542) with a suitable reagent to form the furan ring. For instance, the synthesis of a related compound, ethyl 5-nitrobenzofuran-2-carboxylate, is achieved by reacting 5-nitrosalicylaldehyde with diethyl bromomalonate in acetone. This reaction is conducted at reflux temperature on a water bath and maintained for 12 hours. ajphs.com Subsequently, the nitro group at the 6-position would need to be reduced to an amino group. This reduction is a critical step where temperature and pressure can significantly influence the outcome.
Another relevant synthetic approach involves the cyclization of appropriately substituted precursors. While specific details for the 6-amino derivative are scarce, a general procedure for synthesizing ethyl benzofuran-2-carboxylates involves the reaction of salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate in acetonitrile. This mixture is typically heated to reflux for 24 hours. niscair.res.in The atmospheric pressure under which reflux occurs is standard, though variations in solvent choice would alter the reflux temperature.
Furthermore, palladium-catalyzed reactions are frequently employed in the synthesis of complex benzofurans. These reactions often require elevated temperatures to proceed efficiently. For example, a palladium-catalyzed synthesis of benzoyl-substituted benzofuran heterocycles is carried out at 90 °C. Similarly, a nickel-catalyzed tandem synthesis of 2-substituted benzo[b]furans is performed at a higher temperature of 120 °C. While not directly applied to this compound, these examples underscore the importance of elevated temperatures in facilitating metal-catalyzed cross-coupling and cyclization reactions that could be adapted for its synthesis.
It is important to note that the optimal temperature and pressure for any given step in the synthesis of this compound will be highly dependent on the specific reagents, catalysts, and solvents employed. The provided data from related syntheses serves as a valuable guide for the development and optimization of a robust and efficient manufacturing process.
Synthetic Parameters for Benzofuran Derivatives
| Reaction/Process | Compound Type | Temperature | Pressure | Reference |
| Cyclization | Ethyl 5-nitrobenzofuran-2-carboxylate | Reflux (Water Bath) | Atmospheric | ajphs.com |
| Cyclization | Ethyl benzofuran-2-carboxylate | Reflux | Atmospheric | niscair.res.in |
| Palladium-catalyzed synthesis | Benzoyl-substituted benzofurans | 90 °C | Not Specified | |
| Nickel-catalyzed synthesis | 2-substituted benzo[b]furans | 120 °C | Not Specified | |
| Catalytic Hydrogenation | Aminophenol derivative | 50 °C | 50 psi |
Chemical Transformations and Derivatization of Ethyl 6 Aminobenzofuran 2 Carboxylate
Functionalization of the Amino Group
The presence of a primary amino group on the benzofuran (B130515) ring makes it a prime site for various chemical reactions, enabling the introduction of diverse functional groups and the construction of larger molecular architectures.
Acylation and Amidation Reactions
The amino group of ethyl 6-aminobenzofuran-2-carboxylate readily undergoes acylation and amidation reactions. These reactions involve the treatment of the amino compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. This process results in the formation of an amide linkage, a common and stable functional group in many biologically active molecules. organic-chemistry.org
A variety of coupling reagents can be employed to facilitate the amidation of carboxylic acids with amines. lookchemmall.com For instance, the combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like Hünig's base can efficiently drive the formation of amides. organic-chemistry.org Another approach involves the use of propylphosphonic anhydride (B1165640) (T3P) in conjunction with pyridine, which offers a mild and effective method for amide bond formation with minimal side reactions. organic-chemistry.org
Table 1: Examples of Acylation/Amidation Reagents
| Reagent/System | Description |
| Acyl Chlorides/Anhydrides | Traditional and effective acylating agents. |
| HBTU/Hünig's Base | An efficient coupling system for amidation. organic-chemistry.org |
| T3P/Pyridine | A mild method that minimizes side reactions. organic-chemistry.org |
Formation of Schiff Bases and Imines
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. nih.govwjpsonline.com This condensation reaction, typically catalyzed by an acid, involves the formation of a carbon-nitrogen double bond (azomethine group). nih.govamazonaws.com
Schiff bases derived from this benzofuran scaffold are of significant interest due to their potential biological activities. For example, Schiff bases have been synthesized by condensing ethyl 5-aminobenzofuran-2-carboxylate with various substituted aldehydes. researchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be facilitated by a catalyst to improve reaction rates and yields. amazonaws.com
Table 2: Synthesis of Schiff Bases from Ethyl 5-aminobenzofuran-2-carboxylate
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
| Substituted aromatic aldehydes | Ethyl (E)-5-(((substituted-phenyl)methylene)amino)benzofuran-2-carboxylate derivatives | researchgate.net |
| 2-Hydroxybenzaldehyde | (E)-ethyl 5-((2-hydroxybenzylidene)amino)benzofuran-2-carboxylate | researchgate.net |
Coupling Reactions for Complex Ligand Synthesis
The amino group serves as a handle for more complex molecular constructions through various coupling reactions. These reactions are instrumental in synthesizing intricate ligands that can coordinate with metal ions, a key aspect in the development of catalysts and therapeutic agents.
For instance, the amino group can be involved in the formation of metal complexes. Schiff bases derived from ethyl 5-aminobenzofuran-2-carboxylate have been used to create complexes with transition metals like copper (II) and zinc (II). researchgate.net These reactions demonstrate the utility of the amino functionality in building sophisticated coordination compounds.
Modifications at the Carboxylate Moiety
The ethyl ester group at the 2-position of the benzofuran ring provides another site for chemical modification, allowing for the synthesis of a different class of derivatives.
Ester Hydrolysis and Amidation
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative is a versatile intermediate that can undergo further reactions. For example, it can be coupled with various amines to form amides, a reaction that is fundamental in the synthesis of many pharmaceutical compounds. lookchemmall.comgoogle.com The direct amidation of the ester is also possible, though it often requires more forcing conditions than the hydrolysis-amidation sequence.
Reductions to Alcohol Derivatives
The ester group can be reduced to a primary alcohol. idc-online.comresearchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. idc-online.comchemistrysteps.com The resulting hydroxymethyl group can then be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution reactions. Milder reducing agents or catalytic hydrogenation can also be employed, sometimes offering greater selectivity for the ester reduction in the presence of other reducible functional groups. idc-online.comnih.govorganic-chemistry.org
Table 3: Common Reducing Agents for Esters
| Reducing Agent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful, non-selective reducing agent. idc-online.comchemistrysteps.com |
| Diborane (B₂H₆) | Primary Alcohol | Can also reduce carboxylic acids and amides. idc-online.com |
| Catalytic Hydrogenation | Primary Alcohol | Requires specific catalysts and conditions. idc-online.com |
Benzofuran Ring Modifications
The benzofuran nucleus of this compound is amenable to various modifications, enabling the introduction of diverse substituents and the fine-tuning of its chemical properties.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). youtube.com
Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by reacting the benzofuran with alkyl or acyl halides in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The regioselectivity of these reactions on the benzofuran ring is influenced by the existing substituents. The amino group at the 6-position will strongly direct incoming electrophiles to the 5- and 7-positions. However, steric hindrance and the electronic influence of the carboxylate group at the 2-position can also affect the final product distribution.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of C-H bonds, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cnnih.gov This methodology can be applied to the benzofuran ring of this compound to introduce a variety of substituents.
These reactions typically involve a palladium catalyst, often in combination with a directing group, which facilitates the selective activation of a specific C-H bond. nih.gov The amino group or a derivative thereof on the benzofuran ring can act as such a directing group, guiding the palladium catalyst to functionalize the ortho C-H bonds. nih.gov A general catalytic cycle for Pd(II)/Pd(0) catalyzed C-H functionalization involves C-H activation, transmetalation or migratory insertion, and reductive elimination to afford the functionalized product and regenerate the active catalyst. snnu.edu.cn
For instance, C-H arylation can be achieved using aryl halides or their equivalents in the presence of a palladium catalyst and a suitable oxidant. mdpi.com This allows for the direct formation of a C-C bond between the benzofuran core and an aryl group. The development of ligands that are resistant to oxidation is crucial for the success of these Pd(II)-catalyzed reactions. snnu.edu.cn
Synthesis of Hybrid and Fused Heterocyclic Systems
The reactive functional groups of this compound make it an excellent precursor for the synthesis of more complex heterocyclic systems. By constructing new rings onto the existing benzofuran framework, novel molecular architectures with potentially interesting biological activities can be accessed.
The synthesis of benzofuran-triazole hybrids is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). niscpr.res.inresearchgate.net A common strategy involves the conversion of the ester group of this compound into a carbohydrazide, which can then be further elaborated to introduce an alkyne or azide (B81097) functionality.
For example, the ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding benzofuran-2-carbohydrazide. researchgate.netresearchgate.net This intermediate can then be reacted with a molecule containing the other required functionality (an azide or alkyne) to form the triazole ring. This approach allows for the modular and efficient synthesis of a library of benzofuran-triazole conjugates by varying the substituents on the azide or alkyne partner. niscpr.res.in
The synthesis of benzofuran-carbazole derivatives involves the strategic linking of these two heterocyclic motifs. One reported method involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, resulting in good to high yields of the desired hybrid molecules. researchgate.net This approach first requires the formation of a benzofuran-triazole intermediate, as described in the previous section. The subsequent reaction with the carbazole-containing alkylating agent connects the two heterocyclic systems. researchgate.net
The versatile reactivity of the amino and ester groups of this compound, along with the potential for modification of the benzofuran ring, allows for the synthesis of a variety of other fused heterocyclic systems. For example, the amino group can be diazotized and then reacted with various reagents to form fused pyrazoles, isoxazoles, and pyridazines. researchgate.net
Furthermore, the benzofuran core itself can participate in cycloaddition reactions. For instance, in situ generated ortho-quinone methides from related phenolic precursors can undergo [4+1] cycloaddition with isocyanides to form 2-aminobenzofurans. nih.gov While this specific example doesn't start from this compound, it highlights the potential for the benzofuran system to be a component in the construction of fused rings. The synthesis of various benzo-fused N-heterocycles is an active area of research, with numerous catalytic and non-catalytic methods being developed. organic-chemistry.org
Structure Activity Relationship Sar Studies of Ethyl 6 Aminobenzofuran 2 Carboxylate Analogues
Impact of Substituents on Biological Potency
The biological potency of aminobenzofuran derivatives is highly sensitive to the nature and placement of various substituents on the core structure. Studies on related aminobenzofuran series have provided critical insights into how different functional groups modulate activity, primarily as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or as cytotoxic agents against cancer cells.
In a series of 3-aminobenzofuran derivatives designed as cholinesterase inhibitors, the unsubstituted derivative showed potent activity against the AChE enzyme, with an IC₅₀ value of 0.81 μM. nih.gov However, the introduction of electron-donating groups, such as methyl and methoxy, led to a significant reduction in inhibitory activity. nih.gov Conversely, the incorporation of halogen atoms (fluorine, chlorine, bromine) on an N-benzyl moiety attached to the 3-amino group had a variable but often positive impact on potency. For instance, a 2-fluorobenzyl substituent resulted in the most effective inhibitor against both AChE and BuChE, with IC₅₀ values of 0.64 μM and 0.55 μM, respectively. nih.gov
In the context of anticancer activity, SAR studies on proximicin analogues, where a benzofuran (B130515) unit replaced the natural di-furan scaffold, highlighted the importance of specific heterocyclic moieties. nih.gov Analogues featuring N-terminal dimethyl furan (B31954) rings attached to the aminobenzofuran core were found to be more active than the parent compounds against U-87 MG glioblastoma cells. nih.gov This suggests that the nature of the N-acyl group on the amino function of the benzofuran is a key determinant of antiproliferative activity. Preliminary studies have also indicated that an ester group at the C-2 position of the benzofuran ring is a critical site for cytotoxic activity. rsc.org
The table below summarizes the inhibitory activity of various substituted 3-aminobenzofuran derivatives against AChE and BuChE, illustrating the impact of different substituents. nih.gov
Table 1: Inhibitory Activity (IC₅₀, μM) of Substituted 3-Aminobenzofuran Analogues
| Compound | R (Substituent on N-benzyl group) | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|---|
| 5a | H | 0.81 | 1.15 |
| 5f | 2-F | 0.64 | 0.55 |
| 5g | 3-F | 1.68 | 2.51 |
| 5h | 4-F | 0.95 | 1.25 |
| 5i | 2-Cl | 1.12 | 2.01 |
| 5j | 3-Cl | 2.53 | 3.50 |
| 5k | 4-Cl | 5.20 | 7.15 |
| 5l | 2-Br | 1.95 | 2.84 |
| 5m | 3-Br | 3.10 | 4.12 |
| 5n | 4-Br | 6.80 | 8.90 |
| 5e | 3-OCH₃ | 81.06 | 95.20 |
Data sourced from a study on 3-aminobenzofuran derivatives. nih.gov The most potent compound is highlighted in bold.
Positional Isomerism and Stereochemical Considerations
The position of substituents on the benzofuran scaffold and any associated aromatic rings plays a pivotal role in determining biological activity. Isomeric variations can lead to dramatic differences in potency and selectivity, a principle clearly demonstrated in studies of aminobenzofuran analogues.
For cholinesterase inhibitors based on the 3-aminobenzofuran scaffold, the location of halogen substituents on the N-benzyl group was a critical factor. nih.gov The ortho position was generally found to be more favorable for activity than the meta or para positions. nih.gov For example, moving a fluorine substituent from the ortho to the para position on the benzyl (B1604629) ring resulted in decreased inhibitory activity against AChE. nih.gov A similar trend was observed with chloro and bromo substituents; attachment at the para position dramatically decreased inhibitory potency compared to ortho and meta substitutions. nih.gov
In the development of anticancer agents, the substitution patterns on N-terminal furan rings attached to a benzofuran core were shown to be key in modulating growth inhibitory activity in U-87 MG cells. nih.gov While the specific stereochemical configurations of the ethyl 6-aminobenzofuran-2-carboxylate core itself are not extensively detailed in the provided literature, SAR studies on related complex systems like 4H-chromenes emphasize that potency can be highly sensitive to the functional groups and their spatial arrangement at various positions. nih.gov For many biologically active molecules, stereochemistry is a fundamental aspect of their interaction with chiral biological targets like enzymes and receptors, and it is a critical consideration in drug design.
Correlation of Molecular Descriptors with Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties, known as molecular descriptors, with the biological activity of a series of compounds. These descriptors can include parameters related to lipophilicity (logP), electronic properties (e.g., LUMO, dipole moment), and molecular size or shape (e.g., topological polar surface area - TPSA, number of rotatable bonds). nih.gov
For benzofuran derivatives, molecular descriptors are essential for predicting bioavailability and membrane permeability. nih.gov Properties such as the number of hydrogen bond donors and acceptors, molecular weight, logP, TPSA, and the number of rotatable bonds are calculated to ensure compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. nih.gov In one study, the most active anticancer benzofuran hybrid demonstrated good compliance with these rules. nih.gov
3D-QSAR investigations on benzofuran-based acetylcholinesterase inhibitors have further elucidated the structural requirements for high potency. nih.gov These studies revealed the importance of the alkyl group at specific positions of a phenyl moiety for activity. nih.gov Similarly, in studies of other heterocyclic compounds, electronic parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy and dipole moment have been shown to be important in describing antifungal activity, indicating that electronic effects can be a key driver of biological function. researchgate.net By establishing these correlations, researchers can predict the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.
Design Principles for Enhanced Selectivity and Efficacy
The ultimate goal of SAR studies is to establish clear design principles that enable the rational optimization of a lead compound to enhance its efficacy and selectivity for its biological target. Research into benzofuran analogues has yielded several such principles.
Targeted Substituent Placement: As established, the type and position of substituents are paramount. For AChE inhibitors, SAR analysis indicates that small, electronegative groups at the ortho position of an N-benzyl moiety are favorable, while bulky, electron-donating groups are detrimental. nih.gov This provides a clear vector for designing more potent inhibitors.
Exploitation of Allosteric Binding Sites: In the development of inhibitors for enzymes like ERAP1, a key aminopeptidase, a series of benzofurans were identified as binding to an allosteric site. nih.gov In silico docking studies supported this hypothesis. nih.gov Designing compounds to target allosteric sites rather than the highly conserved active site can be a powerful strategy for achieving greater selectivity over related enzymes. nih.gov Optimization of this benzofuran series led to a nearly 1000-fold selectivity against related peptidases. nih.gov
Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single hybrid molecule to achieve a desired biological effect, often with improved potency or a multi-target profile. nih.gov Benzofuran derivatives have been successfully hybridized with other heterocyclic systems, such as piperidine (B6355638) and thiosemicarbazone, to generate potent anticancer agents. nih.gov
Three-Dimensional Elaboration: Moving from flat, two-dimensional fragment-like structures to more complex three-dimensional molecules can improve pharmacological properties. Modular synthetic platforms have been designed to allow the straightforward elaboration of core structures into 3D lead-like compounds, providing a pathway to enhance target engagement and selectivity. acs.org
By integrating these principles, guided by molecular modeling and 3D-QSAR analysis, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with superior profiles. nih.govnih.gov
Computational and Theoretical Investigations of Ethyl 6 Aminobenzofuran 2 Carboxylate
Electronic Structure and Molecular Geometry Calculations
The foundational aspects of understanding a molecule's behavior are its three-dimensional arrangement of atoms and the distribution of electrons. Computational methods allow for the precise calculation of these properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of molecules. For benzofuran (B130515) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to determine optimized molecular geometries, including bond lengths and bond angles. researchgate.net These calculations provide a detailed picture of the molecule's shape and the spatial arrangement of its constituent atoms.
For ethyl 6-aminobenzofuran-2-carboxylate, a DFT analysis would reveal the planarity of the benzofuran ring system and the orientation of the ethyl carboxylate and amino groups. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography if available, or with data for similar structurally related compounds to validate the computational model.
Table 1: Representative Theoretical Bond Lengths and Angles for a Benzofuran Scaffold (Based on related structures) This table presents typical bond length and angle values for a benzofuran ring system as would be calculated by DFT methods. The exact values for this compound would require a specific calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C1-C2 | 1.36 Å |
| C2-O | 1.37 Å | |
| C7a-O | 1.38 Å | |
| C3a-C7a | 1.40 Å | |
| Bond Angle | C2-O-C7a | 106.0° |
| C1-C2-O | 110.5° | |
| C3a-C7a-O | 105.5° |
Spectroscopic Data Interpretation (FT-IR, UV-Vis)
Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra, assignments of specific vibrational modes or electronic transitions can be made with greater confidence.
FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be correlated with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations, such as stretching, bending, wagging, and twisting of different functional groups. esisresearch.orgorientjchem.org For this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester, C-O-C stretching of the furan (B31954) ring, and various aromatic C-H and C=C vibrations. nih.gov
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would help in understanding the electronic transitions, such as π → π* and n → π*, that give rise to its UV-Vis absorption profile. researchgate.net The predicted spectrum can be compared with the experimentally measured one to confirm the structural and electronic features of the molecule. researchgate.net
Quantum Chemical Calculations
Beyond geometry and spectra, quantum chemical calculations provide deeper insights into the reactivity and electronic properties of a molecule.
Key quantum chemical parameters that are typically calculated include:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. esisresearch.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding intermolecular interactions. orientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, which corresponds to intramolecular interactions and charge transfer. This analysis helps in understanding the stability of the molecule arising from hyperconjugation and charge delocalization. orientjchem.org
Molecular Docking Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a fundamental tool in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. orientjchem.orgresearchgate.net
Ligand-Protein Interaction Profiling
In a molecular docking study of this compound, the compound would be docked into the active site of a selected protein target. The resulting docked poses are analyzed to identify key interactions between the ligand and the protein's amino acid residues. nih.gov These interactions can include:
Hydrogen bonds: Formed between the amino group or the carbonyl oxygen of the ligand and suitable donor/acceptor residues in the protein.
Hydrophobic interactions: Involving the benzofuran ring and the ethyl group with nonpolar residues.
π-π stacking: Between the aromatic benzofuran ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Electrostatic interactions: Between charged or polar groups on the ligand and the protein.
This interaction profiling provides a detailed understanding of how the molecule might bind to a biological target. researchgate.net
Binding Affinity Predictions
Molecular docking programs calculate a scoring function to estimate the binding affinity of the ligand for the protein. This score, often expressed in kcal/mol, represents the free energy of binding. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net
Table 2: Representative Molecular Docking Results for a Benzofuran Derivative This table illustrates the kind of data obtained from a molecular docking study. The specific values for this compound would depend on the chosen protein target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Example Protein A | -8.5 | Tyr121, Phe330, Glu199 | Hydrogen bond, π-π stacking |
| Example Protein B | -7.2 | Val851, Leu854 | Hydrophobic interactions |
These binding affinity predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. orientjchem.orgresearchgate.net
Biological Activities of Ethyl 6 Aminobenzofuran 2 Carboxylate and Its Derivatives
Anti-Inflammatory Mechanisms of Action
Derivatives of the benzofuran (B130515) scaffold have demonstrated notable anti-inflammatory properties. researchgate.netmedcraveonline.comnih.gov The development of novel anti-inflammatory agents is crucial, as traditional non-steroidal anti-inflammatory drugs (NSAIDs) can have adverse effects related to the inhibition of cyclooxygenase-1 (COX-1), while the inhibition of cyclooxygenase-2 (COX-2) is key to managing inflammation. nih.gov
Research into various heterocyclic compounds, including those derived from benzofuran, often involves assessing their ability to inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov For instance, studies on 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives, which share a structural relationship with benzofurans, have shown a high degree of anti-inflammatory activity. nih.gov The investigation into ethyl 5-aminobenzofuran-2-carboxylate specifically highlights its role as a versatile starting material for creating novel therapeutic agents, including those with anti-inflammatory applications. chemimpex.com The anti-inflammatory potential of benzofuran derivatives is a significant area of ongoing research, aiming to develop more effective and less toxic treatments. researchgate.net
Analgesic Properties and Related Pathways
The quest for new analgesic agents is closely linked to anti-inflammatory research, as pain is a primary symptom of inflammation. Benzofuran derivatives have been identified as possessing analgesic properties. medcraveonline.com A study on a series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives found that several compounds exhibited analgesic activity comparable to the standard drug ibuprofen, in addition to their anti-inflammatory effects. nih.gov This dual activity suggests a mechanism of action that targets the underlying causes of pain and inflammation. The core structure of ethyl 5-aminobenzofuran-2-carboxylate is considered a valuable platform for the synthesis of new analgesic drugs. chemimpex.com
Antimicrobial Efficacy Studies
The benzofuran nucleus is a component of many natural and synthetic compounds with a wide spectrum of antimicrobial activities. researchgate.netmedcraveonline.com
Antibacterial Activity Against Specific Strains (e.g., Gram-positive, Gram-negative)
Derivatives of aminobenzofuran have been tested against a variety of bacterial strains. In one study, novel benzofuran-triazole hybrids were evaluated for their in vitro antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Several of these compounds showed moderate to excellent antibacterial properties. For example, one derivative with 3,4-dimethyl substituents was identified as a potent agent against B. subtilis. nih.gov Another compound demonstrated significant activity against E. coli with a minimum inhibitory concentration (MIC) value of 1.80 μg/mL. nih.gov
Further research into other benzofuran derivatives has confirmed their antibacterial potential. Compounds with a hydroxyl group at the C-6 position have shown excellent activity against multiple strains, with MIC values ranging from 0.78 to 3.12 μg/mL. nih.gov This indicates that specific substitutions on the benzofuran ring are crucial for antibacterial efficacy. nih.gov
Antibacterial Activity of Benzofuran-Triazole Hybrids
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 10a | E. coli | 38 | 1.80 | nih.gov |
| Compound 10b | B. subtilis | Potent Activity | Not specified | nih.gov |
| Compound 10b | E. coli | 11.5 | Not specified | nih.gov |
| Compound 10c | E. coli | 28 | Not specified | nih.gov |
| Compound 10d | E. coli | 12 | Not specified | nih.gov |
| Compound 10e | E. coli | 24 | Not specified | nih.gov |
Antifungal Spectrum and Potency
Benzofuran derivatives have also shown significant promise as antifungal agents, in some cases exhibiting greater potency against fungi than bacteria. rsc.org One study synthesized a series of novel benzofuran derivatives and tested them against various fungal organisms. A particular derivative demonstrated the highest potency against all tested fungi, including Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephalastrum racemosum, with a MIC value of 75 µg/mL against C. albicans, matching the potency of the reference drug griseofulvin. rsc.org
Other research has focused on benzofuran-triazole hybrids, which were found to have moderate to satisfactory antifungal activity. nih.gov The natural benzofuran Cicerfuran is known for its antifungal properties. nih.gov This consistent finding across different studies underscores the potential of the benzofuran scaffold in developing new antimycotic drugs. rsc.orgresearchgate.net
Anti-Cancer and Antiproliferative Investigations
The development of novel anticancer agents with higher efficacy and lower toxicity is a major goal in medicinal chemistry, and benzofuran derivatives have emerged as a promising class of compounds. researchgate.netnih.govnih.gov Many of these derivatives have shown cytotoxic activity against various human cancer cell lines, often with selectivity for cancer cells over normal cells. researchgate.netnih.gov
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., glioblastoma, leukemia, cervix carcinoma)
Ethyl 5-aminobenzofuran-2-carboxylate serves as a crucial building block for synthesizing compounds with potent antiproliferative activity. nih.gov
Glioblastoma: A study focused on creating analogues of proximicins, natural compounds with anticancer properties, by replacing a key structural unit with an aminobenzofuran group derived from ethyl 5-aminobenzofuran-2-carboxylate. nih.gov These new analogues were tested against human UG-87 glioblastoma cells and showed significant antiproliferative activity, with some compounds being more effective than the standard chemotherapy drug temozolomide. nih.gov Another study on 5-arylaminouracil derivatives found that two compounds exhibited a dose-dependent toxic effect against the GBM-6138 glioblastoma cell line, with IC₅₀ values of 9 μM and 2.3 μM. snv63.ru
Leukemia: Research into newly synthesized benzofuran derivatives has demonstrated their cytotoxic effects on leukemia cell lines. nih.gov Five compounds, in particular, showed significant cytotoxic activity against both K562 and MOLT-4 leukemia cells, while also displaying selectivity for cancer cells over normal human umbilical vein endothelial cells (HUVEC). nih.gov The structure-activity relationship analysis indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system enhanced cytotoxicity. nih.gov Other studies on different heterocyclic derivatives have also reported good antitumor activity against the K562 leukemia cell line, with IC₅₀ values as low as 14.0 µM for some compounds. semanticscholar.org
Cervix Carcinoma: The cytotoxicity of benzofuran derivatives has also been evaluated against HeLa, a human cervix carcinoma cell line. nih.gov In a study of fourteen new benzofuran derivatives, five compounds exhibited significant cytotoxic activity against HeLa cells. nih.gov Further research into other novel heterocyclic derivatives has identified compounds with potent cytotoxicity against both HepG2 (hepatocellular carcinoma) and HeLa cell lines, with one compound showing an IC₅₀ of 0.18 µM against HeLa cells. ajol.info Another investigation of benzofuranoyl-pyrazole derivatives also confirmed cytotoxic activity against HeLa cells. researchgate.net
Cytotoxicity of Benzofuran and Related Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Aminobenzofuran-containing analogues | UG-87 | Glioblastoma | Higher activity than temozolomide | nih.gov |
| 5-(4-tert-butylphenylamine)uracil | GBM-6138 | Glioblastoma | 2.3 µM | snv63.ru |
| Brominated benzofuran derivative (2b) | K562, MOLT-4, HeLa | Leukemia, Cervix Carcinoma | Significant cytotoxicity | nih.gov |
| Pyrimidine derivative (2g) | K562 | Leukemia | 14.0 µM | semanticscholar.org |
| Isoxazole derivative (18f) | HeLa | Cervix Carcinoma | 0.18 µM | ajol.info |
| Benzofuranoyl-pyrazole derivatives | HeLa | Cervix Carcinoma | Active at low concentrations | researchgate.net |
Cellular Mechanisms of Action (e.g., cell cycle arrest, tubulin targeting)
Derivatives of the benzofuran scaffold have been shown to exert their anticancer effects through various cellular mechanisms, most notably by inducing cell cycle arrest. The specific phase of the cell cycle that is targeted can depend on the chemical structure of the derivative and the type of cancer cell line being studied.
Research into halogenated derivatives of methyl 1-benzofuran-3-carboxylate has provided insight into these mechanisms. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7 in the study) was found to induce cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. mdpi.com In contrast, a related compound, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), caused cell cycle arrest in both the S and G2/M phases in A549 lung cancer cells. mdpi.com Similarly, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related heterocyclic compound, demonstrated the ability to increase the cell population in the G2/M and S phases in MCF-7 breast cancer cells. nih.gov This suggests that modifications to the benzofuran core can modulate the specific cellular response.
The role of these compounds in targeting tubulin, a key component of the cellular cytoskeleton and a target for many anticancer drugs, has also been investigated. nih.govnih.gov Microtubules, formed by the polymerization of α- and β-tubulin, are crucial for cell division, and their disruption can lead to mitotic arrest and apoptosis. nih.gov However, for the specific halogenated benzofuran derivatives (compounds 7 and 8) that induced cell cycle arrest, studies revealed they had a minimal effect on tubulin polymerization, indicating that their primary mechanism of action may lie elsewhere. mdpi.com
Comparative Studies on Cancer vs. Non-Cancer Cell Lines
A critical aspect of cancer therapeutic development is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. Several studies have evaluated benzofuran derivatives for this selective cytotoxicity.
Halogenation of the benzofuran ring has been shown to be a key factor in enhancing anticancer activity and, in some cases, selectivity. nih.gov For example, a brominated derivative of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone exhibited significant cytotoxic activity against human chronic (K562) and acute (HL60) leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Crucially, this compound showed no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), highlighting its cancer-selective profile. nih.gov The position of the halogen atom on the benzofuran ring is considered a critical determinant of its biological activity. nih.gov
However, not all benzofuran derivatives exhibit this desired selectivity. In a study of fourteen different benzofuran derivatives, five compounds that showed significant cytotoxicity were found to be similarly toxic to both cancer cell lines (K562, MOLT-4, HeLa) and normal HUVEC cells. nih.gov This indicates that while the benzofuran scaffold is a promising starting point, specific structural modifications are necessary to achieve a favorable therapeutic window. nih.gov General literature reviews support the observation that many benzofuran derivatives can exhibit anticancer activity without being toxic to normal cells. researchgate.net
Table 1: Comparative Cytotoxicity of Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Normal Cell Line | Cytotoxicity vs. Normal Cells | Reference |
|---|---|---|---|---|---|
| Halogenated diethanone derivative | K562, HL60 | 5, 0.1 | HUVEC | No cytotoxicity observed | nih.gov |
Antiviral Properties and Potential Applications
The benzofuran scaffold and related heterocyclic structures have been investigated for their potential as antiviral agents. While direct studies on ethyl 6-aminobenzofuran-2-carboxylate are limited, research on analogous compounds provides evidence of antiviral activity.
A series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives, which are structurally related to benzofurans, were found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov Notably, these compounds were active against a ganciclovir-resistant strain of HCMV and thymidine (B127349) kinase-deficient strains of VZV, suggesting a different mechanism of action than some standard antiviral drugs. nih.gov Time-of-addition experiments indicated that their site of action in the viral replication cycle may be close to that of ganciclovir. nih.gov
Furthermore, another related heterocyclic compound, a pyridobenzothiazolone derivative known as HeE1-17Y, has demonstrated broad-spectrum antiviral activity. It is effective against various enveloped RNA viruses, including West Nile virus and SARS-CoV-2. nih.gov Studies suggest that this compound acts via a virucidal mechanism, likely by directly interacting with and compromising the integrity of the viral particle. nih.gov The general potential of benzofuran derivatives as antiviral agents is also noted in broader reviews of their biological activities. nih.gov
Enzyme Inhibition Profiles
Derivatives of this compound have been shown to inhibit several key enzymes implicated in various diseases.
Leukotrienes are inflammatory mediators produced from arachidonic acid by the enzyme 5-lipoxygenase (5-LO). nih.gov Their overproduction is linked to inflammatory diseases like asthma and psoriasis. nih.govnih.gov Benzofuran derivatives have emerged as potent inhibitors of leukotriene biosynthesis.
Studies have shown that various 2,3-dihydro-5-benzofuranols and 5-benzofuranols can effectively inhibit 5-lipoxygenase. nih.gov The mechanism is believed to involve the ability of the inhibitor to reduce a radical species involved in the enzymatic process within the cell membrane. nih.gov A patent has also been granted for 4,7-benzofurandione derivatives as inhibitors of leukotriene biosynthesis, underscoring their therapeutic potential for treating allergic and inflammatory conditions. google.com
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can help manage blood glucose levels in type 2 diabetes. A study investigating a series of hydroxylated 2-phenylbenzofuran (B156813) compounds found them to be potent inhibitors of α-glucosidase. nih.gov One particular derivative (compound 16 in the study) was exceptionally active, with an IC₅₀ value 167 times lower than that of acarbose, a commercially available α-glucosidase inhibitor. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of the enzyme. nih.gov
Table 2: Alpha-Glucosidase Inhibition by a 2-Phenylbenzofuran Derivative
| Compound | Target Enzyme | Relative Potency | Inhibition Type | Reference |
|---|
Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov Several benzofuran-based derivatives have been synthesized and evaluated for this purpose.
A series of 5,6-dimethoxybenzofuranone derivatives carrying a benzyl (B1604629) pyridinium (B92312) group were developed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound from this series demonstrated potent AChE inhibition with an IC₅₀ value of 52 nM. nih.gov Additionally, benzofuran-triazole hybrids have been synthesized, with one derivative showing strong AChE inhibitory activity with an IC₅₀ value of 0.55 µM. nih.gov These findings highlight the versatility of the benzofuran scaffold in designing potent enzyme inhibitors for neurodegenerative diseases.
Table 3: Acetylcholinesterase (AChE) Inhibition by Benzofuran Derivatives
| Derivative Class | Target Enzyme(s) | Most Potent IC₅₀ | Reference |
|---|---|---|---|
| 5,6-dimethoxybenzofuranone derivative | AChE / BChE | 52 nM (AChE) | nih.gov |
Antioxidant Activity and Free Radical Scavenging
Benzofuran derivatives have been recognized for their potential as antioxidant agents. rsc.orgnih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process influenced by the nature and position of substituents on the benzofuran ring. rsc.orgnih.gov
Research into the antioxidant properties of various benzofuran derivatives has demonstrated their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net For instance, a study on new benzofuran derivatives showed that some compounds exhibited mild antioxidant activity when compared to the standard ascorbic acid. drugbank.com Another study on benzofuran-stilbene hybrid compounds highlighted that the antioxidative activities are primarily based on the breakage of O-H bonds, with the position of hydroxyl groups on the benzofuran nucleus playing a crucial role. rsc.org
While specific data on the antioxidant activity of this compound is not extensively detailed in the reviewed literature, the general antioxidant potential of the benzofuran scaffold suggests that this compound and its derivatives could exhibit similar properties. The presence of an amino group at the C-6 position may influence the electron-donating capacity of the molecule, potentially contributing to its antioxidant and free radical scavenging effects. nih.gov
To illustrate the antioxidant potential within the broader class of benzofuran derivatives, the following table presents DPPH radical scavenging activity for some reported compounds.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | 6.12 ppm | nih.gov |
| Amurensin H | - | rsc.org |
| 5-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol | - | rsc.org |
| (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol | - | rsc.org |
Note: Specific IC50 values for all listed compounds were not available in the cited literature. The table demonstrates the type of data available for related compounds.
Other Noteworthy Biological Modulations (e.g., anti-arrhythmic, anti-parasitic, antihyperglycemic)
The versatile benzofuran scaffold is a key component in various therapeutic agents with a range of biological activities beyond antioxidant effects. researchgate.net
Anti-arrhythmic Activity: A prominent example of a benzofuran derivative with potent anti-arrhythmic properties is Amiodarone. nih.gov Amiodarone is a class III anti-arrhythmic drug used to treat and prevent various types of cardiac dysrhythmias, including ventricular tachycardia and fibrillation. nih.govwikipedia.org Its mechanism involves blocking potassium currents, which prolongs the action potential duration and the effective refractory period of cardiac myocytes. wikipedia.org Some amino-benzofurans have also been noted for their antiarrhythmic activity. researchgate.net While direct studies on the anti-arrhythmic potential of this compound are not available, the established activity of other benzofuran derivatives suggests this as a potential area of investigation.
Anti-parasitic Activity: Benzofuran derivatives have also been explored for their anti-parasitic properties. nih.govnih.gov Research has indicated that compounds incorporating the benzofuran nucleus can exhibit activity against various parasites. nih.gov For example, benzofuran-triazole hybrids have been investigated for their antiparasitic potential. nih.gov The development of new anti-parasitic agents is crucial, and the benzofuran scaffold represents a promising starting point for the design of such molecules.
Antihyperglycemic Activity: Several studies have highlighted the potential of benzofuran derivatives as antihyperglycemic agents. nih.govnih.gov For instance, a series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic activities, with some compounds showing significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov Furthermore, certain benzofuran derivatives have been investigated as α-glucosidase inhibitors, which can help in controlling hyperglycemia. nih.govmdpi.com The structural features of this compound, including the ester and amino groups, could be modified to explore its potential in developing new antihyperglycemic compounds. nih.gov
The following table provides examples of benzofuran derivatives and their noted biological modulations.
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| Amiodarone | Anti-arrhythmic | A class III anti-arrhythmic agent used for various cardiac dysrhythmias. nih.gov | nih.govwikipedia.org |
| Benzofuran-triazole hybrids | Anti-parasitic | Investigated for potential antiparasitic applications. nih.gov | nih.gov |
| Benzofuran-based chromenochalcones | Antihyperglycemic | Some derivatives showed significant glucose uptake stimulatory effects. nih.gov | nih.gov |
| 2-Arylbenzofuran-selanadiazole hybrids | α-glucosidase inhibitor | Evaluated for their inhibitory effect against α-glucosidase. nih.gov | nih.gov |
Applications Beyond Medicinal Chemistry
Organic Synthesis Reagents and Building Blocks
Benzofuran (B130515) derivatives are widely recognized as valuable synthons in organic chemistry. nih.gov Their rigid structure and the potential for functionalization make them ideal starting materials for the construction of more complex molecules. The amino and ester groups on Ethyl 6-aminobenzofuran-2-carboxylate serve as handles for a variety of chemical transformations.
The amino group can undergo reactions such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. mdpi.com These transformations open up pathways to a wide array of substituted benzofurans.
While specific research detailing the use of this compound as a reagent is limited, the general reactivity of aminobenzofuran esters is well-established. For instance, the related compound, ethyl 5-aminobenzofuran-2-carboxylate, is used as a synthetic intermediate in the preparation of various heterocyclic compounds. chemicalbook.com The synthesis of substituted benzofurans often involves intramolecular and intermolecular cyclization reactions, where the benzofuran core acts as a key structural motif. nih.gov
Table 1: Examples of Reactions involving Benzofuran Building Blocks
| Precursor | Reagents and Conditions | Product | Application Area |
| Salicylaldehyde (B1680747) | Ethyl bromoacetate (B1195939), K2CO3, ethanol (B145695), reflux | Ethyl benzofuran-2-carboxylate | General Synthesis |
| 2-Hydroxystyrenes | Iodobenzenes, Pd-catalyst | 2-Arylbenzofurans | General Synthesis |
| o-Alkynylphenols | Iodine(III) catalyst | 2-Arylbenzofurans | General Synthesis |
This table presents examples of reactions to synthesize benzofuran derivatives, illustrating the versatility of the benzofuran scaffold as a building block. Specific data for this compound as a starting material is not widely available in the reviewed literature.
Material Science Applications (e.g., polymers, coatings)
The field of material science has seen the incorporation of benzofuran derivatives into various materials to enhance their properties. The rigid and planar structure of the benzofuran ring can impart desirable characteristics such as thermal stability and specific optical properties to polymers and other materials. nih.gov
Substituted benzofurans have been investigated for their use in liquid crystals due to their molecular planarity, which can lead to the formation of mesomorphic phases. taylorandfrancis.com For example, 5,6-difluoro-benzofuran derivatives have been shown to exhibit large dielectric anisotropy, a key property for liquid crystal displays. taylorandfrancis.com Furthermore, benzofuran-containing polymers have been synthesized for applications in organic light-emitting diodes (OLEDs), where they can function as high triplet energy host materials or as components of the emissive layer. nih.govacs.org
While direct studies on the use of this compound in material science are not prevalent, its structural features suggest potential. The amino group could be used for polymerization reactions to form polyamides or polyimides, and the benzofuran core could contribute to the thermal stability and photophysical properties of the resulting polymers. The related compound, ethyl 5-aminobenzofuran-2-carboxylate, has been noted for its use in the formulation of advanced materials, including polymers and coatings, where it can enhance durability and performance. chemimpex.com
Fluorescent Sensor Development
Benzofuran derivatives have shown considerable promise in the development of fluorescent sensors for the detection of various analytes. nih.govnih.gov The inherent fluorescence of the benzofuran scaffold can be modulated by the introduction of different functional groups, leading to "turn-on" or "turn-off" fluorescent responses in the presence of specific ions or molecules.
The design of fluorescent probes often relies on intramolecular charge transfer (ICT) mechanisms, where the benzofuran ring can act as either an electron donor or acceptor. The amino group in aminobenzofuran derivatives can play a crucial role in these ICT processes. For example, a novel triphenylamine-benzofuran derived fluorescent probe was developed for the detection of hydrogen polysulfide. nih.gov Another study reported on highly fluorescent benzofuran derivatives of the Green Fluorescent Protein (GFP) chromophore. rsc.org
Although there is no specific research on the use of this compound for fluorescent sensor development, its aminobenzofuran structure is a key feature in many existing fluorescent probes. The amino group could potentially coordinate with metal ions or interact with other analytes, leading to a change in the fluorescence properties of the molecule.
Table 2: Examples of Benzofuran-Based Fluorescent Probes
| Probe | Analyte | Detection Principle |
| Triphenylamine-benzofuran derivative | Hydrogen Polysulfide | Fluorescence enhancement |
| Benzofuran derivative of GFP chromophore | - | Enhanced fluorescence |
| Benzofuran-naphthyridine derivative | - | High fluorescence and quantum yield |
This table provides examples of benzofuran derivatives that have been developed as fluorescent probes. Specific studies on this compound in this application are not widely documented.
Agricultural Chemical Research
The benzofuran scaffold is present in a number of natural and synthetic compounds with biological activity, including those with applications in agriculture. Research has explored the potential of benzofuran derivatives as herbicides and insecticides. nih.govmdpi.com
A study on benzofuran-2-acetic esters demonstrated their potential as natural-like herbicides, showing significant phytotoxic activity against various weeds. nih.govresearchgate.net In another study, certain benzofuran derivatives, including carbamates, were found to have insecticidal effects. researchgate.net The insect antifeedant properties of benzofurans have also been described, with some derivatives showing growth inhibitory effects on insect larvae. mdpi.com
While there is no specific data on the agricultural applications of this compound, the general pesticidal and herbicidal activities of the benzofuran class of compounds suggest that it could be a scaffold of interest for the design of new agrochemicals. The amino and ester functionalities would allow for the synthesis of a library of derivatives for screening.
Table 3: Examples of Benzofuran Derivatives in Agricultural Research
| Compound Class | Application | Mode of Action/Effect |
| Benzofuran-2-acetic esters | Herbicide | Phytotoxic activity, reduction of shoot and root systems |
| Benzofuran carbamates | Insecticide | Inhibition of tubulin polymerization |
| Dihydrobenzofurans | Insect Antifeedant | Growth inhibition of larvae |
This table highlights the application of different classes of benzofuran derivatives in agricultural research. The specific activity of this compound in this area has not been reported in the reviewed literature.
Future Research Directions and Perspectives
Exploration of New Biological Targets and Therapeutic Areas
The broader class of aminobenzofuran derivatives has demonstrated a wide array of pharmacological activities, suggesting that Ethyl 6-aminobenzofuran-2-carboxylate could be a promising scaffold for targeting various diseases. nih.govnih.gov Future research should focus on systematically screening this compound and its derivatives against new and established biological targets.
Key therapeutic areas for exploration include:
Oncology: Benzofuran (B130515) derivatives have shown potent anticancer activity. nih.govresearchgate.net Future studies could investigate the efficacy of this compound derivatives against targets like histone lysine-specific demethylase 1 (LSD1), which is overexpressed in many tumors, or kinases such as PI3K and VEGFR-2. researchgate.netnih.gov Another avenue is the development of inhibitors for P-glycoprotein (P-gp), a transporter associated with multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net
Neurodegenerative Diseases: Given that benzofuran-based compounds have been evaluated as potential treatments for Alzheimer's disease, future work could explore the potential of this compound derivatives as multifunctional agents. nih.govnih.gov This involves targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1), as well as inhibiting the aggregation of β-amyloid plaques. nih.govnih.gov
Infectious Diseases: The benzofuran scaffold is a component of various antimicrobial agents. eurekaselect.com Systematic screening of this compound derivatives against a panel of bacterial and fungal pathogens, particularly drug-resistant strains, could identify new anti-infective leads. eurekaselect.comnih.gov
Table 1: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |
|---|---|---|
| Oncology | P-glycoprotein (P-gp/ABCB1) | 2-aminobenzofuran derivatives can modulate P-gp mediated multidrug resistance. nih.govresearchgate.net |
| Lysine-Specific Demethylase 1 (LSD1) | Benzofuran acylhydrazones are potent inhibitors of LSD1, a key therapeutic target in cancer. nih.gov | |
| PI3K / VEGFR-2 | Benzofuran hybrids have been designed as dual inhibitors for cancer therapy. nih.gov | |
| Carbonic Anhydrase IX | Benzofuran-based sulfonamides act as selective inhibitors of this cancer-associated enzyme. nih.gov | |
| Neurodegenerative | Acetylcholinesterase (AChE) | 3-aminobenzofuran derivatives show potent AChE inhibitory activity. nih.gov |
| Diseases | β-secretase (BACE1) | 2-arylbenzofuran derivatives exhibit BACE1 inhibitory activity, relevant for Alzheimer's disease. nih.gov |
| Infectious Diseases | Dihydrofolate Reductase (DHFR) | Benzofuran-triazine hybrids have been docked against this key bacterial enzyme target. nih.gov |
Advanced Synthetic Methodologies for Complex Derivatives
To fully explore the structure-activity relationships (SAR) of this compound, the development of efficient and modular synthetic routes is crucial. Future research should leverage advanced methodologies to generate libraries of complex and diverse derivatives.
Key strategies include:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds. hw.ac.uk Palladium-catalyzed C-H arylation can be used to install a wide range of aryl and heteroaryl groups at the C3 position of the benzofuran ring, enabling rapid diversification. mdpi.com This approach avoids the need for pre-functionalized starting materials, making it highly atom-economical. nsf.gov
Catalytic Cross-Coupling Reactions: Palladium- and copper-based catalysts are highly effective for constructing benzofuran derivatives. nih.govacs.org Methodologies like the Sonogashira coupling can be employed to build complex molecular architectures from simple precursors. acs.org
One-Pot and Tandem Reactions: Multi-component, one-pot reactions provide an efficient pathway to novel benzofuran structures. nih.gov Developing tandem cyclization or annulation reactions starting from this compound could streamline the synthesis of fused heterocyclic systems. nih.gov
Table 2: Advanced Synthetic Methods for Benzofuran Diversification
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| Palladium-Catalyzed C-H Arylation | Direct formation of a C-C bond between a C-H bond on the benzofuran ring (e.g., C3) and an aryl halide. mdpi.com | Rapidly introduces diverse aromatic substituents to probe steric and electronic effects. |
| Copper-Catalyzed Reactions | Copper catalysts can be used in one-pot syntheses involving aldehydes, amines, and alkynes to form the benzofuran core. nih.gov | Modification of the core synthesis to incorporate the 6-amino functionality from the start. |
| Intramolecular Heck Reaction | A palladium-catalyzed reaction that forms a new ring by coupling an aryl halide with an alkene within the same molecule. scienceopen.com | Synthesis of complex, polycyclic derivatives by functionalizing the amino or ester group with a tethered alkene. |
| Oxidative Cyclization | Annulation reactions using a palladium catalyst and an oxidant to form fused ring systems. nih.gov | Construction of novel heterocyclic systems fused to the benzofuran core. |
Integrated Computational and Experimental Approaches for Drug Discovery
Integrating computational chemistry with experimental synthesis and biological evaluation can significantly accelerate the drug discovery process. For this compound, a combined approach will be essential for rational drug design.
Future directions include:
Molecular Docking: This technique can be used to predict the binding modes of novel derivatives within the active site of a target protein. africanjournalofbiomedicalresearch.comresearchgate.net Docking studies can help prioritize which compounds to synthesize and explain experimental SAR data. For instance, docking new analogues into the active sites of targets like AChE or PI3K can guide the design of more potent inhibitors. nih.govresearchgate.net
3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as CoMFA and CoMSIA, can be developed once a set of analogues with corresponding biological activity data is available. researchgate.net These models provide visual maps that show where steric bulk, positive or negative charges, and hydrogen bond donors/acceptors are likely to enhance or diminish activity, guiding the design of next-generation compounds. researchgate.net
In Silico ADMET Prediction: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical. Computational tools can predict drug-likeness, pharmacokinetic profiles, and potential toxicity of designed molecules before synthesis, saving time and resources. researchgate.netafricanjournalofbiomedicalresearch.com
Development of Novel Analogues with Improved Pharmacological Profiles
Building on the core scaffold of this compound, future research should focus on creating novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.
Strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is fundamental. This involves synthesizing series of compounds where specific parts of the molecule are altered—such as the substituent on the amino group, the ester functionality, and decorations on the aromatic ring—to determine their effect on biological activity. mdpi.comsemanticscholar.org For example, studies on other benzofurans have shown that the presence of electron-donating or electron-withdrawing groups can significantly impact anticancer activity. nih.govrsc.org
Hybrid Molecule Design: Covalently linking the aminobenzofuran scaffold with another pharmacophore can lead to hybrid compounds with dual or synergistic modes of action. nih.gov For example, creating conjugates of this compound with molecules like isatin or piperazine could yield potent new anticancer agents. nih.govnih.gov
Bioisosteric Replacement: Replacing the ethyl ester group with other functionalities, such as amides, hydroxamic acids, or different heterocyclic rings, could improve binding interactions, solubility, or metabolic stability. nih.gov For instance, replacing a phenyl group with a 2-methylbenzofuran tail has been used to design selective carbonic anhydrase inhibitors. nih.gov
Table 3: SAR Insights from Related Benzofuran Derivatives
| Compound Class | Structural Modification | Impact on Pharmacological Profile |
|---|---|---|
| Anticancer Piperazine-based Benzofurans | Addition of electron-donating groups (e.g., -CH3, -OCH3) to a terminal phenyl ring. | Increased anticancer activity. rsc.org |
| Anticancer Piperazine-based Benzofurans | Addition of electron-withdrawing groups (e.g., -CN, -CF3) to a terminal phenyl ring. | Decreased anticancer activity. rsc.org |
| Anti-Alzheimer's 3-aminobenzofurans | Substitution with electron-withdrawing groups (e.g., -F, -Cl, -Br) on an N-benzyl moiety. | Better cholinesterase inhibitory potency compared to electron-donating groups. nih.gov |
| P-gp Inhibitors (2-aminobenzofurans) | Systematic modification of substituents. | Led to a compound (43) that was 3.6-fold stronger than verapamil. nih.gov |
Q & A
Q. What are the standard synthetic protocols for Ethyl 6-aminobenzofuran-2-carboxylate, and what analytical techniques validate its purity?
this compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, ultrasound-assisted one-pot methodologies using salicylaldehyde derivatives, ethyl bromoacetate, and K₂CO₃ in acetonitrile under reflux have been reported to improve reaction efficiency . Post-synthesis, characterization employs IR (to confirm carbonyl and amino groups), ¹H/¹³C NMR (to verify substituent positions and ring structure), and HRMS (for molecular weight validation) .
Q. How do researchers address regioselectivity challenges during benzofuran ring formation?
Regioselectivity in benzofuran synthesis is influenced by substituent positioning on starting materials. For 6-substituted derivatives like this compound, strategies include using pre-functionalized salicylaldehydes or controlled cyclization conditions (e.g., phase-transfer catalysts like PEG-400) to minimize byproducts such as 4-substituted isomers .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a scaffold for bioactive hybrids, including α-glucosidase inhibitors and spirocyclic derivatives. Its carboxylate and amino groups enable derivatization via amidation or ester hydrolysis, facilitating structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for resolving bond angles, torsion angles, and hydrogen bonding networks. For instance, SHELXL refines high-resolution data to confirm ring puckering and non-planar conformations, while ORTEP-III visualizes thermal ellipsoids and molecular packing .
Q. What methodological approaches optimize reaction yields in ultrasound-assisted syntheses?
Ultrasound irradiation enhances mass transfer and reduces reaction times. Key parameters include frequency (20–40 kHz), solvent polarity (e.g., acetonitrile for dipole interactions), and catalyst loading (e.g., 2 equiv. K₂CO₃). Yield optimization often involves response surface methodology (RSM) to balance variables like temperature and reagent ratios .
Q. How are conformational dynamics of the benzofuran ring analyzed computationally?
Cremer-Pople puckering parameters quantify non-planar ring distortions. For five-membered benzofuran rings, amplitude (q) and phase angle (φ) coordinates derived from SC-XRD data differentiate envelope, half-chair, and twist conformations. Density Functional Theory (DFT) simulations further validate these geometries .
Q. How do researchers reconcile contradictory NMR data for benzofuran derivatives?
Discrepancies in ¹H NMR coupling constants or ¹³C chemical shifts may arise from tautomerism or solvent effects. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR clarify dynamic equilibria. For example, unexpected shifts in quinoline-benzofuran hybrids were resolved by identifying π-stacking interactions .
Q. What strategies mitigate side reactions during functionalization of the 6-amino group?
Protecting the amino group with Boc or Fmoc groups prevents unwanted nucleophilic substitution. Selective acylation/alkylation under mild conditions (e.g., DCC/HOBt in DMF) ensures high regiochemical fidelity. LC-MS monitoring identifies intermediates, enabling real-time adjustments .
Methodological Resources
- Synthesis & Characterization : Refer to ultrasound-assisted protocols in acetonitrile and SHELX/ORTEP-III for structural refinement .
- Computational Analysis : Use Cremer-Pople parameters for ring puckering and DFT for energy minimization.
- Troubleshooting : Employ 2D NMR for spectral ambiguities and RSM for reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
